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Compound of Interest

Compound Name: Umbelliprenin

Cat. No.: B1683724

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant interest
in the scientific community for its diverse pharmacological activities. Found primarily in plants of
the Ferula genus, this compound presents a unique chemical architecture that underpins its
biological effects. This technical guide provides a comprehensive overview of the chemical
structure and stereochemistry of Umbelliprenin, details the experimental methodologies for its
characterization, and explores its interaction with key cellular signaling pathways. All
gquantitative data is summarized for clarity, and logical relationships are visualized using
Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in
drug development.

Chemical Structure and Properties

Umbelliprenin is classified as a sesquiterpene coumarin, a class of natural products
characterized by a coumarin nucleus linked to a fifteen-carbon sesquiterpene moiety. The
fundamental structure consists of a 7-hydroxycoumarin (umbelliferone) core, where the
hydroxyl group is ether-linked to a farnesyl group.

IUPAC Name and Formula

e |[UPAC Name: 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one[1]
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e Chemical Formula: C24H3003[1]

e Molecular Weight: 366.49 g/mol [2][3]

Core Structural Features

The molecule can be deconstructed into two primary components:

e Coumarin Core: A benzopyran-2-one structure, which is a common scaffold in many
bioactive natural products.

o Farnesyl Side Chain: A 15-carbon isoprenoid chain attached to the 7-position of the
coumarin core via an ether linkage. This lipophilic side chain is crucial for the molecule's
ability to traverse cellular membranes and interact with various biological targets.[1]

The chemical structure of Umbelliprenin is depicted below:

ur BB g

Click to download full resolution via product page

Figure 1: Chemical Structure of Umbelliprenin.

Physicochemical Properties

A summary of the key physicochemical properties of Umbelliprenin is provided in the table

below.
Property Value Reference
Molecular Formula C24H3003 [1]
Molecular Weight 366.49 g/mol [2][3]
Appearance White powder [3]
Purity (typical) >95.0% (HPLC) [3]
Storage Temperature -20°C [3]
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Stereochemistry

The stereochemistry of Umbelliprenin is a critical aspect that influences its biological activity.
While the molecule is achiral, the geometry of the double bonds within the farnesyl side chain
is specifically defined.

Double Bond Geometry

The IUPAC name, 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, explicitly
denotes the stereochemistry of the double bonds at positions 2 and 6 of the farnesyl chain as
being in the E (entgegen) configuration. This trans- a trans-configuration is a key structural
feature.

Chirality

Despite the presence of double bonds with defined stereochemistry, Umbelliprenin is an
achiral molecule. This is because it lacks any stereocenters (chiral carbons), and it possesses
a plane of symmetry that renders it superimposable on its mirror image.

Stereochemical Features of Umbelliprenin
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Figure 2: Key Stereochemical Aspects of Umbelliprenin.

Experimental Protocols for Structural Elucidation

The structural elucidation of Umbelliprenin relies on a combination of spectroscopic
techniques. While detailed experimental protocols for the original isolation and characterization
are not readily available in the reviewed literature, a representative protocol for the analysis of
a sesquiterpene coumarin using modern analytical methods is provided below.
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Representative Protocol for Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of
organic molecules. A comprehensive NMR analysis of a sesquiterpene coumarin like
Umbelliprenin would involve a suite of 1D and 2D experiments.

o Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the data.

e 1D NMR Experiments:
o 'H NMR: Provides information about the number and chemical environment of protons.

o 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the
number and types of carbon atoms (CHs, CHz, CH, and quaternary carbons).

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings within the same spin
system, helping to trace out the connectivity of the carbon skeleton.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds apart, which is crucial for connecting different
spin systems and establishing the overall structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial
proximity of protons, which can help to determine the stereochemistry of double bonds.
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NMR Experiment Typical Parameters

Information Obtained

400 MHz, CDCls, 32 scans,

Proton chemical shifts,

1H NMR ) multiplicities, and coupling

1.0 s relaxation delay
constants.

15C NMR 100 MHz, CDCls, 1024 scans, Carbon chemical shifts and
2.0 s relaxation delay types.

COSY 400 MHz, CDCls, 2 scans, 256  1H-1H spin-spin coupling
increments networks.
400 MHz, CDCls, 2 scans, 256 ) ]

HSQC ) Direct H-13C correlations.
increments

HMBC 400 MHz, CDCls, 4 scans, 256  Long-range tH-13C correlations

increments

(2-3 bonds).

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

¢ Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI -

Electrospray lonization).

o Experimental Parameters:

o lonization Mode: Positive ion mode is typically used for coumarins.

o Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]*) and confirm

the elemental formula.

o Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a

characteristic fragmentation pattern. This pattern can be used to identify structural motifs

within the molecule. For Umbelliprenin, fragmentation would likely involve cleavage of the

ether linkage and fragmentation of the farnesyl chain.
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MS Experiment Typical Parameters Information Obtained

N Accurate mass of the
ESI positive mode, mass range ]
Full Scan MS molecular ion and elemental
100-1000 m/z N
composition.

Collision-induced dissociation Fragmentation pattern for

Tandem MS (MS/MS) o ] )
(CID), collision energy ramp structural confirmation.

3.1.3. High-Performance Liquid Chromatography (HPLC)
HPLC is used for the purification and quantification of Umbelliprenin.
 Instrumentation: An HPLC system equipped with a UV detector.
o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um).
o Mobile Phase: A gradient of acetonitrile and water is commonly used.

o Detection: UV detection at a wavelength where the coumarin chromophore absorbs

strongly (around 320 nm).

HPLC Parameter Typical Value

Column C18 reverse-phase

Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min

Detection Wavelength ~320 nm

Modulation of Cellular Signaling Pathways

Umbelliprenin exerts its biological effects by modulating a number of key cellular signaling
pathways that are often dysregulated in diseases such as cancer and inflammation. The
interplay of these pathways is complex and represents a key area of ongoing research.
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Signaling Pathways Modulated by Umbelliprenin
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Figure 3: Overview of Signaling Pathways Modulated by Umbelliprenin.

The anticancer and anti-inflammatory effects of Umbelliprenin are, in part, attributed to its
ability to interfere with these signaling cascades. For instance, inhibition of the Wnt and
PI3K/AKI/ERK pathways can lead to decreased cell proliferation and angiogenesis, while
modulation of NF-kB and FoxO3 can influence inflammation and apoptosis.

Conclusion

Umbelliprenin is a fascinating natural product with a well-defined chemical structure and
stereochemistry. Its biological activities are intrinsically linked to its molecular architecture,
particularly the presence of the (2E,6E)-farnesyl side chain. The continued investigation of its
interactions with cellular signaling pathways holds significant promise for the development of
new therapeutic agents. This guide provides a foundational understanding of the key chemical
and biological aspects of Umbelliprenin to aid researchers and drug development
professionals in their future endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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